

A Practical Guide to the X-ray Crystallography of Diyne-Containing Organic Compounds

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Compound of Interest

Compound Name: Undeca-4,7-diyn-6-OL

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of X-ray crystallography to the structural elucidation of **Undeca-4,7-diyn-6-OL** derivatives and other diyne-containing organic molecules. While crystallographic data for specific **Undeca-4,7-diyn-6-OL** derivatives are not publicly available at this time, this guide offers a comparative framework using a representative diyne compound and outlines the established experimental protocols necessary for such analysis. The principles and methodologies described herein are directly applicable to novel diyne alcohols and their derivatives, serving as a valuable resource for researchers engaged in their synthesis and characterization.

Performance Comparison of Diyne-Containing Crystal Structures

The precise three-dimensional arrangement of atoms within a crystal lattice is paramount in understanding the physicochemical properties and biological activity of a molecule. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design. Below is a comparative table illustrating the type of crystallographic data that would be generated for an **Undeca-4,7-diyn-6-OL** derivative and a known diyne-containing compound, 1,4-diphenylbutadiyne.

Table 1: Comparative Crystallographic Data

Parameter	Undeca-4,7-diyn-6-OL Derivative 1 (Hypothetical)	1,4-Diphenylbutadiyne (Representative Diyne)
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions		
a (Å)	10.123	12.053
b (Å)	5.432	3.921
c (Å)	18.765	11.832
α (°)	90	90
β (°)	95.67	100.5
γ (°)	90	90
Volume (Å ³)	1025.4	549.9
Z (Molecules/unit cell)	4	2
Resolution (Å)	1.05	0.85
R-factor (%)	4.2	3.8
Key Bond Lengths		
C≡C (Å)	1.19, 1.20	1.19
C-C (diyne bridge) (Å)	1.38	1.37
C-O (alcohol) (Å)	1.43	N/A
Key Bond Angles		
C-C≡C (°)	178.5, 179.1	179.2
C-CH(OH)-C (°)	110.2	N/A

Note: Data for **Undeca-4,7-diyn-6-OL** Derivative 1 are hypothetical to illustrate a typical dataset. Data for 1,4-diphenylbutadiyne are based on published findings.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.

Crystal Growth: Vapor Diffusion Method

A common and effective technique for growing single crystals of organic compounds is the vapor diffusion method.^[1]

- **Preparation of the Sample Solution:** Dissolve the purified **Undeca-4,7-diyn-6-OL** derivative in a small amount of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate). The solution should be near saturation.
- **Setting up the Crystallization Chamber:** Place the sample solution in a small, open vial. This vial is then placed inside a larger, sealed chamber (e.g., a beaker or jar) that contains a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane). The "poor" solvent should be more volatile than the "good" solvent.
- **Vapor Diffusion and Crystallization:** The sealed chamber is left undisturbed. The more volatile anti-solvent will slowly diffuse into the sample solution. This gradual change in solvent composition reduces the solubility of the compound, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days to weeks.^[2]

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.

- **Crystal Mounting:** A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.^[3] For data collection at low temperatures (to minimize thermal vibrations of the atoms), the crystal is flash-cooled in a stream of cold nitrogen gas.^[3]
- **Data Collection:** The mounted crystal is irradiated with a monochromatic X-ray beam.^[4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the

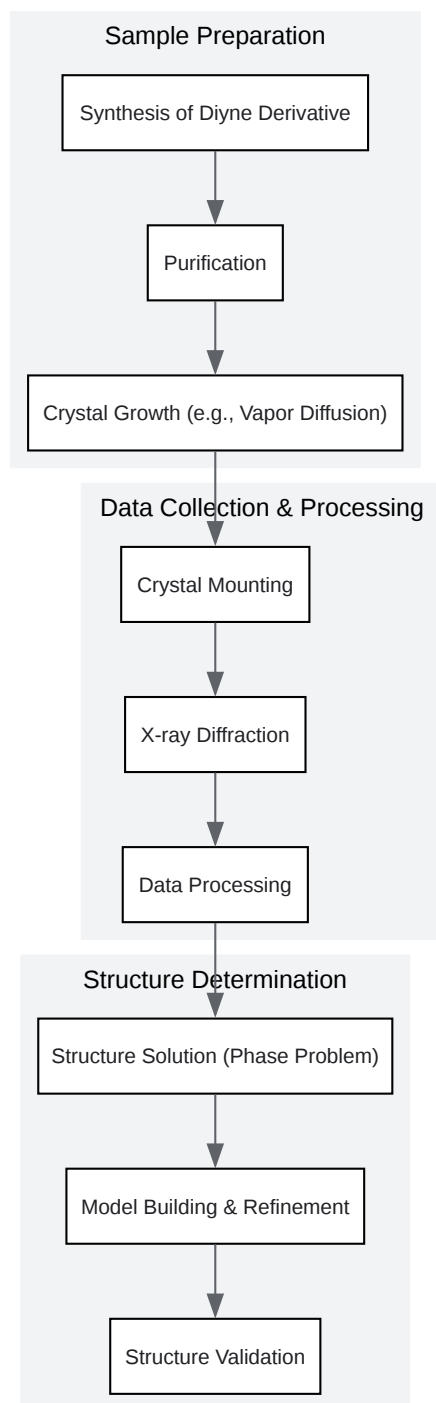
crystal lattice, producing a unique diffraction pattern of spots.^[4] The positions and intensities of these spots are recorded by a detector.

- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.^[5] An atomic model is then built into this map and refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure.^{[5][6]}

Visualizing the Workflow and Molecular Interactions

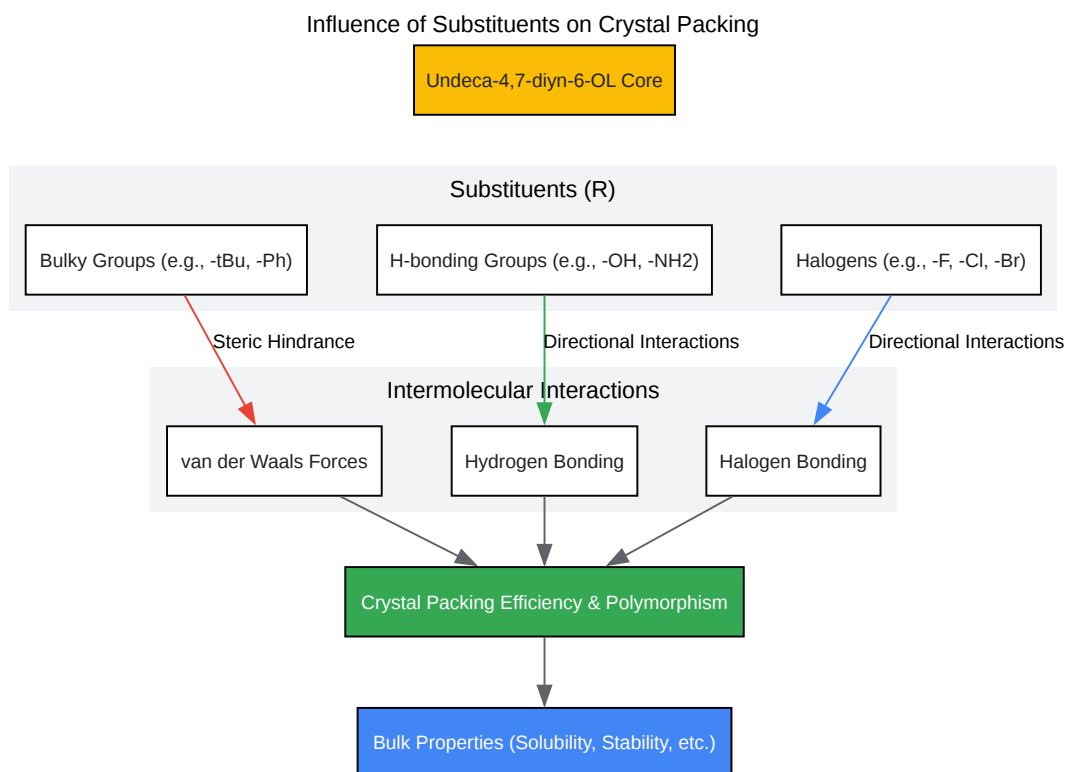
The following diagrams illustrate the general workflow of X-ray crystallography and a conceptual representation of how molecular structure influences crystal packing.

Experimental Workflow for X-ray Crystallography



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A generalized workflow for X-ray crystallography.



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